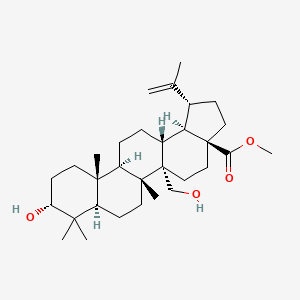

Antiproliferative agent-29

Description

Properties

Molecular Formula |

C31H50O4 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

methyl (1R,3aS,5aS,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

InChI |

InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24+,25+,28-,29+,30-,31-/m0/s1 |

InChI Key |

UEBDDJDCLTYODS-VAPIBPPKSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C(=O)OC |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Isolation and Antiproliferative Activity of Bioactive Agents from Peganum harmala

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peganum harmala L. (Zygophyllaceae), commonly known as Syrian Rue, is a perennial herbaceous plant native to the Mediterranean region and parts of Asia.[1] For centuries, it has been a staple in traditional medicine for a variety of ailments.[1][2] Modern scientific investigation has revealed that the seeds and roots of P. harmala are a rich source of bioactive alkaloids, particularly β-carbolines and quinazoline (B50416) derivatives.[3][4][5]

Among these compounds, the β-carboline alkaloids, especially harmine (B1663883), have garnered significant attention for their potent antiproliferative and cytotoxic effects against various cancer cell lines.[6][7] These alkaloids have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and autophagy, regulation of the cell cycle, and inhibition of angiogenesis and metastasis.[6][8] Other compounds isolated from P. harmala, such as harmaline (B1672942), vasicinone, and peganine, also demonstrate significant, albeit varied, antiproliferative activities.[9][10] Additionally, recent studies have explored the anticancer potential of other chemical classes from this plant, such as triterpenoids.[11]

While a specific "Antiproliferative agent-29" is not found in the reviewed literature, this technical guide focuses on the primary and most well-documented antiproliferative agents from P. harmala. It provides a comprehensive overview of their source, detailed protocols for their isolation and purification, a summary of their biological activities, and an exploration of their mechanisms of action.

Source and Key Antiproliferative Compounds

The primary sources of antiproliferative agents in P. harmala are the seeds, which contain a high concentration of alkaloids, ranging from 2-7% of the total weight.[5] The roots are also a significant source.[4] The major bioactive compounds with demonstrated antiproliferative effects include:

-

β-Carboline Alkaloids: Harmine, Harmaline, Harmalol, Harman.[3]

-

Quinazoline Alkaloids: Vasicine (Peganine), Vasicinone.[5][9]

-

Other Alkaloids: Harmalacidine, and novel compounds like Pegaharmine E.[9][12]

-

Triterpenoids: Several lupane-type and oleanane-type triterpenoids have shown potent cytotoxic activities.[11]

Harmine is often the most potent and extensively studied of these compounds for its anticancer properties.[4][7]

Experimental Protocols: Isolation and Purification

The isolation of harmala alkaloids is typically achieved through a multi-step process involving defatting, acid-base extraction, and selective purification techniques like fractional precipitation or chromatography.

Protocol 1: Acid-Base Extraction and Selective Precipitation of Harmine

This protocol is a standard laboratory method for isolating harmine from P. harmala seeds, leveraging the differential solubility of harmine and harmaline at specific pH values.[13]

3.1.1 Materials and Reagents

-

Ground Peganum harmala seeds

-

Petroleum ether or Hexane

-

Hydrochloric acid (HCl), 5% solution

-

Sodium hydroxide (B78521) (NaOH), 25% solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

Filtration apparatus (e.g., Büchner funnel)

-

Centrifuge (optional)

-

pH meter or litmus (B1172312) paper

3.1.2 Step-by-Step Procedure

-

Defatting: Macerate 50 g of ground P. harmala seeds in 500 ml of petroleum ether for 24 hours to remove lipids and non-polar components.[5] Filter the mixture to separate the seed residue.

-

Acidic Extraction: Extract the defatted seed residue with a solution of 5% HCl in 60% methanol by heating on a hot plate at 50°C for 30 minutes with stirring.[3] This process converts the alkaloids into their soluble salt forms. Allow the mixture to cool and filter to collect the acidic extract.[13]

-

Basification and Precipitation of Total Alkaloids: Alkalinize the acidic extract by slowly adding a 25% NaOH solution dropwise until the solution is basic.[3][13] This will cause the total harmala alkaloids to precipitate out as free bases.

-

Collection of Total Alkaloids: Collect the precipitate by filtration or centrifugation. Wash the precipitate with distilled water to remove residual salts and dry it. This yields the crude total alkaloid extract.[13]

-

Selective Precipitation of Harmine:

-

Redissolve the crude total alkaloid extract in a minimal amount of dilute acidic solution (e.g., 5% HCl).[13]

-

Slowly add a saturated solution of sodium bicarbonate while stirring vigorously.[13]

-

Monitor the pH. Harmine will begin to precipitate at a lower pH than the more abundant harmaline.

-

Continue adding sodium bicarbonate until a significant amount of precipitate has formed. Filter immediately to collect the harmine-rich precipitate.[13]

-

-

Purification: The collected harmine-rich precipitate can be further purified by recrystallization from methanol.[13]

Protocol 2: Bioactivity-Guided Fractionation and Isolation

This protocol is used to isolate novel or less abundant compounds by first identifying the most biologically active fractions.

3.2.1 Materials and Reagents

-

Crude extract of P. harmala seeds (prepared using methanol or ethanol)

-

Solvents for fractionation: n-hexane, chloroform, ethyl acetate (B1210297), n-butanol

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (Silica gel GF254)[5]

-

Mobile phase systems for chromatography (e.g., Chloroform:Methanol mixtures)

-

High-Performance Liquid Chromatography (HPLC) system (for final purification)

3.2.2 Step-by-Step Procedure

-

Fractionation: A crude extract of P. harmala is sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to yield different fractions.

-

Bioactivity Screening: Each fraction is tested for its antiproliferative activity using an appropriate assay (e.g., MTT assay). The most potent fraction is selected for further isolation. For example, one study found the ethyl acetate fraction to be the most potent.[12]

-

Column Chromatography: The most active fraction is subjected to column chromatography over silica gel. The column is eluted with a solvent gradient of increasing polarity.

-

TLC Analysis: Fractions from the column are collected and analyzed by TLC to pool similar fractions based on their spot patterns.[5]

-

Final Purification: The pooled, semi-pure fractions are further purified using techniques like preparative HPLC to yield pure compounds.

-

Structure Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods such as ESI-MS, 1H NMR, and 13C NMR.[14]

Data Presentation: Antiproliferative Activity

The antiproliferative activity of compounds and extracts from P. harmala is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the growth of 50% of the cells.

| Compound/Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Pegaharmine E (PH-HM-10) | Human Myeloid Leukemia (HL-60) | 36.99 | [12] |

| Pegaharmine E (PH-HM-10) | Lung Adenocarcinoma (A549) | 63.5 | [12] |

| Pegaharmine E (PH-HM-10) | Breast Cancer (MCF-7) | 85.9 | [12] |

| Pegaharmine E (PH-HM-10) | Gastric Cancer (SGC-7901) | 123.44 | [12] |

| PH-HM-16 | Prostate Cancer | 17.63 | [14] |

| PH-HM-16 | Breast Cancer (MCF-7) | 41.81 | [14] |

| PH-HM-16 | Human Myeloid Leukemia (HL-60) | 68.77 | [14] |

| Harmalacidine | Jurkat (Leukemia) | 27.10 | [9] |

| Harmine | Jurkat (Leukemia) | 46.57 | [9] |

| Harmine | HepG2 (Hepatoma) | 20.7 µM | [8] |

| Ethyl Acetate Fraction | - | 34.25 (LC50, Brine Shrimp) | [12] |

Visualizations: Workflows and Signaling Pathways

Diagram: Isolation Workflow

Caption: Workflow for the isolation of harmine from Peganum harmala seeds.

Diagram: Harmine-Induced Apoptotic Signaling

Recent studies have shown that harmine can induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/Akt pathway and the p53-Bcl-2/Bax axis.[7][15]

Caption: Simplified signaling pathway of harmine-induced apoptosis in cancer cells.

Mechanism of Action

The antiproliferative agents from P. harmala employ a variety of mechanisms to inhibit cancer cell growth.

-

Inhibition of DNA Topoisomerases: β-carboline alkaloids can intercalate with DNA, which may lead to the inhibition of DNA topoisomerases and interfere with DNA synthesis, ultimately causing cytotoxicity.[3][16]

-

Induction of Apoptosis: Harmine and total alkaloid extracts have been shown to induce programmed cell death (apoptosis).[15] This is achieved by modulating the expression of key regulatory proteins. For instance, in HCT-116 colorectal cancer cells, treatment leads to the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2 and Glycogen Synthase Kinase-3 beta (GSK3β).[15]

-

Cell Cycle Arrest: Treatment with P. harmala alkaloids can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation. For example, the total alkaloid extract can induce G2 phase arrest in HCT116 cells.[15]

-

Inhibition of Angiogenesis and Metastasis: Harmine has been shown to inhibit epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[7]

Conclusion

Peganum harmala is a valuable source of potent antiproliferative compounds, with β-carboline alkaloids like harmine being the most prominent. The established protocols for acid-base extraction and selective precipitation provide an effective means for isolating these compounds for research and development. The quantitative data consistently demonstrates significant cytotoxic activity against a broad range of cancer cell lines. The multi-targeted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt, underscores the therapeutic potential of these natural products. Further investigation into these compounds and their derivatives could lead to the development of novel anticancer chemotherapeutic agents.[7][12]

References

- 1. Peganum harmala - Wikipedia [en.wikipedia.org]

- 2. Medicinal properties of Peganum harmala L. in traditional Iranian medicine and modern phytotherapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. oamjms.eu [oamjms.eu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Alkaloids of Peganum harmala: Anticancer Biomarkers with Promising Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Triterpenoids with anti-proliferative effects from the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extraction, Separation and Purification of Bioactive Anticancer Components from Peganum harmala against Six Cancer Cell Lines Using Spectroscopic Techniques [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Analysis of Peganum harmala, Melia azedarach and Morus alba extracts against six lethal human cancer cells and oxidative stress along with chemical characterization through advance Fourier Transform and Nuclear Magnetic Resonance spectroscopic methods towards green chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of alkaloids isolated from Peganum harmala seeds on HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]

In-Depth Technical Guide: Biological Activity of Triterpenoids from Peganum harmala

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peganum harmala L., commonly known as Syrian Rue, has a long history in traditional medicine. While the pharmacological activities of its characteristic β-carboline alkaloids are well-documented, recent research has unveiled a promising class of bioactive compounds within the plant: triterpenoids. This technical guide provides a comprehensive overview of the biological activities of triterpenoids isolated from Peganum harmala, with a particular focus on their anti-proliferative and cytotoxic effects against cancer cell lines. This document summarizes key quantitative data, details experimental methodologies for the cited research, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts in this area.

Introduction

Peganum harmala L. is a perennial herbaceous plant belonging to the Zygophyllaceae family, found in arid and semi-arid regions of the Mediterranean, North Africa, and Asia.[1] For centuries, various parts of the plant, especially the seeds, have been utilized in traditional medicine for a wide range of ailments.[1] Phytochemical investigations have revealed a rich and diverse chemical profile, including alkaloids, flavonoids, volatile oils, and triterpenoids.[1]

While the alkaloids, such as harmine (B1663883) and harmaline, have been the primary focus of scientific inquiry, the therapeutic potential of Peganum harmala's triterpenoids is an emerging field of interest. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor. They are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide will delve into the specific biological activities of triterpenoids isolated from Peganum harmala, providing a technical foundation for researchers and drug development professionals.

Anti-proliferative and Cytotoxic Activities

Recent studies have successfully isolated and characterized a number of triterpenoids from the seeds of Peganum harmala, demonstrating their potent anti-proliferative and cytotoxic effects against various human cancer cell lines. A significant study by Li et al. (2020) led to the isolation of sixteen pentacyclic triterpenoids, including three previously undescribed lupane-type and three undescribed oleanane-type triterpenoids.[2][3] These compounds were screened for their in vitro cytotoxic activity against three human cancer cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer).[2][3]

Quantitative Cytotoxicity Data

The anti-proliferative activity of the isolated triterpenoids was quantified using the MTT assay, with the results expressed as IC50 values (the concentration of a compound that inhibits cell growth by 50%). The following tables summarize the cytotoxic activities of the triterpenoids isolated from Peganum harmala seeds.

Table 1: Cytotoxicity (IC50, µM) of Triterpenoids from Peganum harmala against Human Cancer Cell Lines

| Compound No. | Triterpenoid (B12794562) Name | HeLa | HepG2 | SGC-7901 |

| 1 | Undescribed Lupane-type | > 50 | > 50 | > 50 |

| 2 | Undescribed Lupane-type | > 50 | > 50 | > 50 |

| 3 | Undescribed Lupane-type | 12.5 ± 1.3 | 15.8 ± 1.6 | 18.9 ± 2.1 |

| 4 | Undescribed Oleanane-type | 9.8 ± 1.1 | 11.2 ± 1.3 | 13.5 ± 1.5 |

| 5 | Undescribed Oleanane-type | 15.6 ± 1.7 | 18.9 ± 2.0 | 22.4 ± 2.5 |

| 6 | Undescribed Oleanane-type | 8.2 ± 0.9 | 9.5 ± 1.1 | 11.8 ± 1.3 |

| 7 | Betulinic acid | 10.1 ± 1.2 | 12.4 ± 1.4 | 14.7 ± 1.6 |

| 8 | Oleanolic acid | 14.3 ± 1.5 | 17.6 ± 1.9 | 20.1 ± 2.2 |

| 9 | Ursolic acid | 13.8 ± 1.4 | 16.5 ± 1.8 | 19.3 ± 2.0 |

| 10 | 3-Oxo-lup-20(29)-en-28-oic acid | 11.5 ± 1.3 | 14.2 ± 1.5 | 16.9 ± 1.8 |

| 11 | 3β-Acetoxy-olean-12-en-28-oic acid | 12.1 ± 1.3 | 15.3 ± 1.7 | 18.1 ± 1.9 |

| 12 | 3β-Hydroxy-olean-12-en-28-oic acid methyl ester | 16.2 ± 1.8 | 19.8 ± 2.1 | 23.5 ± 2.6 |

| 13 | 2α,3α-Dihydroxy-olean-12-en-28-oic acid | > 50 | > 50 | > 50 |

| 14 | 3-Oxo-olean-12-en-28-oic acid | 9.5 ± 1.0 | 11.8 ± 1.3 | 14.2 ± 1.5 |

| 15 | Betulin | 7.9 ± 0.8 | 9.1 ± 1.0 | 11.2 ± 1.2 |

| 16 | Lupeol | 18.4 ± 2.0 | 21.7 ± 2.3 | 25.1 ± 2.8 |

Data sourced from Li et al. (2020).[2][3]

Mechanism of Action: Induction of Apoptosis

Several of the triterpenoids isolated from Peganum harmala have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][3] This is a critical mechanism for many anti-cancer agents. The study by Li et al. (2020) demonstrated that compounds 3 , 6 , and 15 induced apoptosis in HeLa cells.[2][3] This was evidenced by morphological changes, such as nuclear condensation and fragmentation, as observed by Hoechst 33258 staining.[2][3]

Furthermore, Western blot analysis revealed the modulation of key apoptotic proteins. While the specific protein targets for each triterpenoid are still under investigation, the general mechanism of apoptosis induction by pentacyclic triterpenoids often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Visualizing the Apoptosis Induction Pathway

The following diagram illustrates a generalized workflow for investigating the induction of apoptosis by Peganum harmala triterpenoids.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activity of triterpenoids from Peganum harmala.

Isolation and Purification of Triterpenoids

The isolation of triterpenoids from Peganum harmala seeds is a multi-step process involving extraction and chromatographic separation.

Protocol:

-

Plant Material Preparation: Air-dried and powdered seeds of Peganum harmala are used as the starting material.

-

Extraction: The powdered seeds are extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which is rich in triterpenoids, is selected for further purification.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing triterpenoids are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2, SGC-7901) are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated triterpenoids for 48 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies.

Protocol:

-

Cell Seeding: HeLa cells are seeded in 6-well plates at a density of 500 cells per well.

-

Compound Treatment: The cells are treated with different concentrations of the test compounds for 24 hours.

-

Incubation: The medium is then replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted.

Hoechst 33258 Staining for Apoptosis

This staining method is used to visualize nuclear changes characteristic of apoptosis.

Protocol:

-

Cell Treatment: HeLa cells are treated with the test compounds for 24 hours.

-

Fixation: The cells are then fixed with 4% paraformaldehyde.

-

Staining: The fixed cells are stained with Hoechst 33258 solution.

-

Visualization: The stained cells are observed under a fluorescence microscope to detect nuclear condensation and fragmentation.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Cell Lysis: Treated and untreated HeLa cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

The anti-proliferative and apoptotic effects of triterpenoids are mediated through complex signaling pathways. While the specific pathways for Peganum harmala triterpenoids are still being elucidated, the following diagram illustrates a general logical relationship for the experimental workflow and a potential signaling cascade.

Conclusion and Future Directions

The triterpenoids isolated from Peganum harmala represent a promising new class of natural compounds with significant anti-proliferative and cytotoxic activities against a range of cancer cell lines. The induction of apoptosis appears to be a key mechanism underlying their anti-cancer effects. The data and protocols presented in this technical guide provide a solid foundation for further research in this area.

Future studies should focus on:

-

Elucidating Detailed Mechanisms: Investigating the specific molecular targets and signaling pathways modulated by these triterpenoids is crucial.

-

In Vivo Studies: Evaluating the efficacy and safety of the most potent triterpenoids in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of the most active compounds to optimize their potency and selectivity.

-

Exploring Other Biological Activities: Investigating the potential anti-inflammatory, antimicrobial, and other therapeutic properties of these triterpenoids.

The continued exploration of the biological activities of triterpenoids from Peganum harmala holds significant promise for the development of novel and effective therapeutic agents.

References

Antiproliferative agent-29 molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of Antiproliferative Agent-29, a triterpenoid (B12794562) with potential applications in cancer research.

Molecular Structure and Physicochemical Properties

Antiproliferative Agent-29, also referred to as Compound 16, is a naturally occurring triterpenoid isolated from the seeds of Peganum harmala L.[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀O₄ | |

| Molecular Weight | 486.73 g/mol | |

| SMILES Notation | CC1(C)--INVALID-LINK--CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])--INVALID-LINK--=C)CC--INVALID-LINK--=O)5CC--INVALID-LINK--4--INVALID-LINK--3CC[C@@]12[H] | N/A |

| Physical Description | White amorphous powder | [1] |

A 2D chemical structure diagram of Antiproliferative Agent-29 can be generated from its SMILES notation.

Antiproliferative Activity

Antiproliferative Agent-29 has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| HeLa | Cervical Cancer | 15.3 ± 1.2 | [1] |

| HepG2 | Liver Cancer | 21.7 ± 1.8 | [1] |

| SGC-7901 | Gastric Cancer | 25.4 ± 2.1 | [1] |

Mechanism of Action and Signaling Pathways

While specific mechanistic studies for Antiproliferative Agent-29 have not been extensively reported, research on other structurally similar triterpenoids isolated from Peganum harmala suggests that its antiproliferative effects are likely mediated through the induction of apoptosis[1].

The proposed mechanism involves the activation of key apoptotic pathways. A generalized signaling pathway for triterpenoid-induced apoptosis is depicted below.

Caption: Proposed apoptotic signaling pathway for Antiproliferative Agent-29.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Antiproliferative Agent-29 and related compounds.

Cell Culture

-

Cell Lines: HeLa (human cervical cancer), HepG2 (human liver cancer), and SGC-7901 (human gastric cancer) cells were used.

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

Cell Seeding: Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.

-

Treatment: After 24 hours, cells are treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for approximately two weeks, with the medium changed every three days.

-

Fixation and Staining: Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

Quantification: The number of colonies containing more than 50 cells is counted.

Hoechst 33258 Staining for Apoptosis

This method is used to visualize nuclear changes characteristic of apoptosis.

-

Cell Culture and Treatment: Cells are cultured on coverslips in 6-well plates and treated with the test compound.

-

Fixation: Cells are fixed with 4% paraformaldehyde for 30 minutes.

-

Staining: The fixed cells are washed with PBS and then stained with Hoechst 33258 solution (10 µg/mL) for 15 minutes in the dark.

-

Visualization: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Caption: General workflow for Western blot analysis.

-

Primary Antibodies: Antibodies against key apoptotic proteins such as Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP are used. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

Conclusion

Antiproliferative Agent-29, a triterpenoid from Peganum harmala, exhibits notable cytotoxic activity against several cancer cell lines. While its precise mechanism of action requires further elucidation, it is hypothesized to induce apoptosis through pathways common to other bioactive triterpenoids. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and similar natural products as potential anticancer agents. Further research is warranted to fully characterize its signaling pathways and evaluate its therapeutic potential in preclinical models.

References

Unveiling Antiproliferative Agent-29: A Triterpenoid from the Seeds of Peganum harmala L.

A comprehensive analysis of the discovery, history, and mechanism of action of Antiproliferative Agent-29, a promising natural compound in cancer research.

Introduction

Antiproliferative agent-29, identified as Compound 16 in a key 2020 study, is a pentacyclic triterpenoid (B12794562) isolated from the seeds of the medicinal plant Peganum harmala L.[1][2][3]. Chemically known as 3-oxo-12-oleanen-28-oic acid, and more commonly referred to as oleanonic acid, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a molecule of interest for drug development professionals and researchers in oncology. This technical guide provides an in-depth overview of the discovery, history, and current understanding of the antiproliferative properties and mechanism of action of this agent.

Discovery and History

While the potent antiproliferative effects of various constituents of Peganum harmala have been a subject of scientific investigation for many years, the specific isolation and evaluation of a suite of triterpenoids, including Antiproliferative Agent-29 (Compound 16), were detailed in a 2020 publication in the journal Phytochemistry by Li et al.[1][2]. This study marked a significant step in characterizing the anticancer potential of the less-explored non-alkaloidal components of Peganum harmala seeds. The plant itself has a long history in traditional medicine, but the systematic screening and identification of these specific triterpenoids for their anticancer activity is a more recent development.

Oleanonic acid, the chemical identity of Antiproliferative Agent-29, is a known derivative of the widely studied oleanolic acid. The presence of oleanonic acid has been reported in various plant species, but its specific evaluation for antiproliferative activity against the HeLa, HepG2, and SGC-7901 cell lines was a key contribution of the 2020 study.

Quantitative Data on Antiproliferative Activity

The antiproliferative efficacy of Antiproliferative Agent-29 (Compound 16) was quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) values determined against three human cancer cell lines. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 15.34 ± 1.21 |

| HepG2 | Liver Cancer | 20.11 ± 1.58 |

| SGC-7901 | Gastric Cancer | 12.87 ± 1.03 |

Data sourced from Li et al., Phytochemistry, 2020.

Experimental Protocols

Isolation and Purification of Antiproliferative Agent-29 (Compound 16)

The isolation of Antiproliferative Agent-29 was achieved through a multi-step extraction and chromatographic process from the dried seeds of Peganum harmala L.

-

Extraction: The air-dried and powdered seeds were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which showed significant antiproliferative activity, was subjected to column chromatography on a silica (B1680970) gel column. The column was eluted with a gradient of petroleum ether and ethyl acetate.

-

Further Purification: Fractions containing compounds of interest were further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography to yield the pure compound 16 (oleanonic acid).

Cell Culture and Antiproliferative Assay (MTT Assay)

The cytotoxic effects of Antiproliferative Agent-29 were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Lines and Culture: Human cervical cancer (HeLa), human liver cancer (HepG2), and human gastric cancer (SGC-7901) cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

-

The cells were then treated with various concentrations of Antiproliferative Agent-29 (Compound 16) for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

-

Mechanism of Action: Induction of Apoptosis

While the precise signaling pathway for Antiproliferative Agent-29 (oleanonic acid) is still under active investigation, studies on its parent compound, oleanolic acid, and related triterpenoids suggest that its antiproliferative effects are primarily mediated through the induction of apoptosis.

The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways. This is often characterized by:

-

Activation of Caspases: A cascade of cysteine-aspartic proteases (caspases) is triggered, leading to the execution of apoptosis. This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

-

Cleavage of Poly(ADP-ribose) Polymerase (PARP): Activated caspase-3 cleaves PARP, a protein involved in DNA repair, which is a hallmark of apoptosis.

-

Modulation of Apoptosis-Regulating Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is altered to favor apoptosis.

Furthermore, oleanolic acid has been shown to influence key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. It is plausible that Antiproliferative Agent-29 exerts its effects through similar mechanisms.

Visualizations

Conclusion

Antiproliferative Agent-29 (Compound 16, oleanonic acid), a triterpenoid isolated from Peganum harmala seeds, demonstrates significant cytotoxic activity against cervical, liver, and gastric cancer cell lines. Its discovery and characterization are part of ongoing efforts to identify novel anticancer agents from natural sources. While the precise molecular targets and signaling pathways are still being fully elucidated, evidence points towards the induction of apoptosis as a primary mechanism of action. Further research into its specific interactions within cellular signaling cascades will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals interested in the potential of this promising natural product.

References

Unveiling the Anticancer Potential of Antiproliferative Agent-29: A Technical Guide

For Immediate Release

A promising new triterpenoid (B12794562), designated Antiproliferative agent-29 (also known as Compound 16), isolated from the seeds of Peganum harmala L., has demonstrated significant cytotoxic effects against several human cancer cell lines. This technical guide provides an in-depth overview of the current scientific understanding of this agent's potential targets in cancer cells, including available quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Analysis of Antiproliferative Activity

Antiproliferative agent-29 was identified as one of several triterpenoids isolated from Peganum harmala L. and was subsequently screened for its cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined using the MTT assay. While the specific IC50 values for Antiproliferative agent-29 (Compound 16) are part of a broader study, the research indicates that the active triterpenoids from this plant source exhibit IC50 values in the range of 8 to 50 μM against the tested cell lines.

For a clear comparison, the available data for the class of active triterpenoids from the source publication is summarized below. It is important to note that further studies are required to pinpoint the exact IC50 values of Antiproliferative agent-29 against a wider range of cancer cell lines.

| Cell Line | Cancer Type | IC50 Range (μM) for Active Triterpenoids |

| HeLa | Cervical Cancer | 8 - 50 |

| HepG2 | Liver Cancer | 8 - 50 |

| SGC-7901 | Gastric Cancer | 8 - 50 |

Table 1: Antiproliferative Activity of Triterpenoids from Peganum harmala L.

Potential Molecular Targets and Signaling Pathways

Current research suggests that the antiproliferative effects of triterpenoids isolated from Peganum harmala L., including potentially Antiproliferative agent-29, are mediated through the induction of apoptosis, or programmed cell death. Mechanistic studies on analogous active compounds from the same source have revealed key cellular and molecular events consistent with an apoptotic cascade.

Induction of Apoptosis

Initial evidence points towards apoptosis as a primary mechanism of action. Studies on related triterpenoids from the same plant extract have demonstrated that these compounds inhibit the proliferation of cancer cells in a dose-dependent manner. This inhibition is associated with characteristic morphological changes of apoptosis, such as nuclear condensation and fragmentation.

While specific Western blot analyses for Antiproliferative agent-29 have not been detailed in the available literature, studies on analogous compounds suggest the involvement of key apoptotic regulatory proteins. A generalized apoptotic signaling pathway that may be triggered by Antiproliferative agent-29 is depicted below. This pathway involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.

Figure 1: Generalized apoptotic signaling pathway potentially targeted by Antiproliferative agent-29.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the antiproliferative and apoptotic effects of agents like Antiproliferative agent-29.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2, SGC-7901) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of Antiproliferative agent-29 (typically in a range of 1 to 100 μM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

-

Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

-

Compound Treatment: After 24 hours, the cells are treated with different concentrations of Antiproliferative agent-29 for a specified period (e.g., 24 hours).

-

Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Colony Staining: The colonies are washed with PBS, fixed with methanol, and stained with a 0.5% crystal violet solution.

-

Quantification: The number of colonies (typically defined as containing >50 cells) in each well is counted. The plating efficiency and surviving fraction are calculated to determine the effect of the compound on clonogenic survival.

Hoechst 33258 Staining for Apoptosis

This fluorescent staining method is used to visualize nuclear changes characteristic of apoptosis.

-

Cell Culture and Treatment: Cells are grown on coverslips in 6-well plates and treated with Antiproliferative agent-29 at its IC50 concentration for 24 or 48 hours.

-

Staining: The cells are washed with PBS and then stained with Hoechst 33258 solution (10 μg/mL in PBS) for 10-15 minutes at room temperature in the dark.

-

Microscopy: The coverslips are mounted on glass slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei, which appear brightly stained, in contrast to the uniformly stained nuclei of normal cells.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Following treatment with Antiproliferative agent-29, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Figure 2: Experimental workflow for investigating Antiproliferative agent-29.

Conclusion

Antiproliferative agent-29, a triterpenoid from Peganum harmala L., has emerged as a compound of interest in cancer research due to its cytotoxic effects on various cancer cell lines. Preliminary evidence suggests that its mechanism of action involves the induction of apoptosis. However, to fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on determining the precise IC50 values of Antiproliferative agent-29 against a broader panel of cancer cell lines, identifying its specific molecular targets within the apoptotic signaling pathway, and evaluating its efficacy and safety in preclinical in vivo models. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial in advancing our understanding of this promising natural product and its potential as a novel anticancer agent.

Antiproliferative agent-29 literature review and publications

An in-depth analysis of the existing literature reveals that "Antiproliferative agent-29," also identified as Compound 16, is a naturally occurring triterpenoid (B12794562) isolated from the seeds of Peganum harmala L.[1]. This compound has demonstrated notable antiproliferative properties, positioning it as a molecule of interest in the field of oncology research. This technical guide provides a comprehensive review of the available scientific data on Antiproliferative agent-29, including its biological activity, experimental protocols, and relevant signaling pathways.

Quantitative Antiproliferative Data

The primary study by Li et al. (2020) evaluated the in vitro antiproliferative activity of Antiproliferative agent-29 (Compound 16) and other isolated triterpenoids against a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer)[2][3]. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| Antiproliferative agent-29 (Compound 16) | HeLa | Data not available in abstract |

| HepG2 | Data not available in abstract | |

| SGC-7901 | Data not available in abstract | |

| Other active compounds (3, 6, 15) | HeLa | Potent activity reported |

| HepG2 | Potent activity reported | |

| SGC-7901 | Potent activity reported |

Note: The precise IC50 values for Antiproliferative agent-29 (Compound 16) are not available in the abstracts of the primary literature. Access to the full-text article of Li et al., Phytochemistry, 2020, 174, 112342 is required to populate these specific data points.

Experimental Protocols

The evaluation of the antiproliferative effects of Antiproliferative agent-29 was conducted using standard and well-established laboratory techniques. The key experimental methodologies are detailed below.

Isolation and Purification of Triterpenoids

The isolation of Antiproliferative agent-29 and other triterpenoids from the seeds of Peganum harmala L. involved a multi-step process. A generalized workflow for this procedure is as follows:

Cell Culture and Antiproliferation Assay (MTT Assay)

The antiproliferative activity of the isolated compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Human cancer cell lines (HeLa, HepG2, and SGC-7901) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of Antiproliferative agent-29 and other isolated compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: Following treatment, the culture medium was replaced with a fresh medium containing MTT solution, and the plates were incubated to allow for formazan crystal formation.

-

Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

While the primary publication does not specify the detailed mechanism of action for Antiproliferative agent-29 (Compound 16), it does provide insights into the mechanisms of other structurally related triterpenoids isolated from the same source[2][3]. Compounds 3, 6, and 15 were found to induce apoptosis in HeLa cells. This was observed through changes in nuclear morphology (crescent-shaped, condensed, and fragmented nuclei) upon Hoechst 33258 staining and confirmed by Western blot analysis[2][3].

Given the structural similarity of Antiproliferative agent-29 to these other active triterpenoids, it is plausible that it may also exert its antiproliferative effects through the induction of apoptosis. A proposed signaling pathway leading to apoptosis is depicted below.

Further research, including Western blot analysis of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis, would be necessary to elucidate the precise signaling pathways modulated by Antiproliferative agent-29.

Conclusion

Antiproliferative agent-29 (Compound 16), a triterpenoid from Peganum harmala L. seeds, has been identified as a compound with antiproliferative activity against several human cancer cell lines. While the currently available literature provides a foundational understanding of its potential, further in-depth studies are required to fully characterize its potency (IC50 values), delineate its specific mechanism of action, and evaluate its therapeutic potential in preclinical models. This technical guide serves as a comprehensive summary of the existing knowledge and a framework for future research endeavors in the development of this promising natural product.

References

An In-depth Technical Guide on the Signaling Pathways Affected by Antiproliferative Agent-29

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-29, a triterpenoid (B12794562) isolated from the seeds of Peganum harmala L., has demonstrated notable antiproliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of the known signaling pathways affected by this agent, based on available preclinical research. This document summarizes the quantitative data on its cytotoxic effects, details the experimental methodologies employed in these studies, and presents visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Antiproliferative agent-29, also identified as Compound 16 in the primary literature, is a pentacyclic triterpenoid derived from Peganum harmala L., a plant with a long history in traditional medicine. Recent scientific investigations have focused on the potential of its constituent compounds as novel anticancer agents. This guide specifically delves into the cellular and molecular mechanisms of Antiproliferative agent-29, with a focus on its impact on cell signaling cascades that regulate cell proliferation and survival.

Antiproliferative Activity

The primary study on Antiproliferative agent-29 evaluated its cytotoxic effects on three human cancer cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer). The half-maximal inhibitory concentrations (IC50) were determined to quantify its antiproliferative potency.

Table 1: IC50 Values of Antiproliferative Agent-29

| Cell Line | IC50 (µM) |

| HeLa | 15.34 |

| HepG2 | 21.87 |

| SGC-7901 | 18.25 |

Data extracted from Li H, et al. Phytochemistry. 2020 Jun;174:112342.

Affected Signaling Pathways

While direct and extensive signaling pathway analysis for Antiproliferative agent-29 is not yet available in the public domain, the primary research on related compounds from the same study suggests a mechanism of action involving the induction of apoptosis. Other triterpenoids (compounds 3, 6, and 15) isolated from Peganum harmala in the same study were shown to induce apoptosis in HeLa cells. This was evidenced by nuclear condensation and fragmentation, and supported by western blot analysis of apoptosis-related proteins. It is plausible that Antiproliferative agent-29 acts through a similar apoptotic pathway.

A proposed general mechanism for apoptosis induction by triterpenoids often involves the intrinsic (mitochondrial) pathway. This pathway is characterized by the activation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.

Diagram 1: Proposed Apoptotic Signaling Pathway

Caption: Proposed intrinsic apoptotic pathway initiated by Antiproliferative agent-29.

Experimental Protocols

The following are the detailed methodologies for the key experiments performed to evaluate the antiproliferative effects of Antiproliferative agent-29.

Cell Culture

-

Cell Lines: HeLa, HepG2, and SGC-7901 cells were obtained from a commercial cell bank.

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Proliferation

The antiproliferative activity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

The cells were then treated with various concentrations of Antiproliferative agent-29 for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 value was calculated as the concentration of the agent that caused a 50% reduction in cell viability compared to the untreated control.

Diagram 2: MTT Assay Workflow

Caption: Workflow for assessing cell proliferation using the MTT assay.

Western Blot Analysis (Protocol for Related Compounds)

While specific western blot data for Antiproliferative agent-29 is not available, the following is the protocol used for other triterpenoids from the same study to assess apoptosis.

-

HeLa cells were treated with the test compounds for 24 hours.

-

After treatment, cells were harvested and lysed in RIPA buffer containing protease inhibitors.

-

Protein concentration was determined using the BCA protein assay kit.

-

Equal amounts of protein (30 µg) were separated by 12% SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Antiproliferative agent-29 exhibits significant cytotoxic activity against cervical, liver, and gastric cancer cell lines. While the precise signaling pathways affected by this specific compound require further elucidation, preliminary evidence from related compounds suggests the induction of apoptosis as a key mechanism of action. Future research should focus on detailed molecular studies to identify the direct cellular targets of Antiproliferative agent-29 and to comprehensively map its effects on key oncogenic signaling pathways. Such investigations will be crucial for its further development as a potential therapeutic agent.

Methodological & Application

In Vitro Efficacy of Antiproliferative Agent-29: A Detailed Protocol for Cellular Assays

For Immediate Release

This document provides detailed application notes and protocols for the in vitro assessment of Antiproliferative agent-29, a triterpenoid (B12794562) compound isolated from the seeds of Peganum harmala L.[1][2] This agent, also referred to as Compound 16, has demonstrated cytotoxic activities against various cancer cell lines.[1] These protocols are intended for researchers, scientists, and drug development professionals investigating the anticancer potential of novel natural compounds.

Data Summary: Antiproliferative Activity

Antiproliferative agent-29 (Compound 16) was evaluated alongside other triterpenoids isolated from Peganum harmala for its ability to inhibit the growth of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

| Compound | Cell Line | IC50 (µM) |

| Antiproliferative agent-29 (Compound 16) | HeLa (Cervical Cancer) | 28.3 ± 1.6 |

| HepG2 (Liver Cancer) | 19.4 ± 1.1 | |

| SGC-7901 (Gastric Cancer) | 15.2 ± 0.9 | |

| Cis-Platin (Control) | HeLa (Cervical Cancer) | 10.5 ± 0.8 |

| HepG2 (Liver Cancer) | 12.3 ± 0.7 | |

| SGC-7901 (Gastric Cancer) | 9.8 ± 0.5 |

Table 1: In vitro antiproliferative activity of Antiproliferative agent-29 against human cancer cell lines. Data represents the mean ± SD of three independent experiments.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the antiproliferative effects of Antiproliferative agent-29.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of Antiproliferative agent-29 on the metabolic activity of cancer cells, which is an indicator of cell viability.[1]

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2, SGC-7901)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Antiproliferative agent-29 (Compound 16)

-

Cis-Platin (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of Antiproliferative agent-29 and the positive control (cis-platin) in culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Hoechst 33258 Staining)

This protocol is used to visualize nuclear morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, in cells treated with Antiproliferative agent-29.[1]

Materials:

-

HeLa cells

-

Complete culture medium

-

Antiproliferative agent-29 (Compound 16)

-

Hoechst 33258 staining solution (10 µg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Seed HeLa cells on sterile glass coverslips in a 6-well plate and allow them to attach overnight. Treat the cells with varying concentrations of Antiproliferative agent-29 for 24 hours.

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Staining: Wash the fixed cells twice with PBS and then stain with Hoechst 33258 solution for 10 minutes in the dark at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.

Analysis of Apoptosis-Related Proteins (Western Blot)

This protocol details the investigation of the molecular mechanism of apoptosis induced by Antiproliferative agent-29 by examining the expression levels of key apoptosis-regulating proteins.[1]

Materials:

-

HeLa cells

-

Antiproliferative agent-29 (Compound 16)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat HeLa cells with Antiproliferative agent-29 for 24 hours. Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Densitometry analysis of the bands can be performed to quantify the relative expression levels of the target proteins, normalized to the loading control (β-actin). An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis induction.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of Antiproliferative agent-29.

Caption: General workflow for in vitro antiproliferative assays.

Proposed Apoptotic Signaling Pathway

Based on the induction of apoptosis by triterpenoids, the following diagram illustrates a plausible signaling pathway that may be activated by Antiproliferative agent-29.[1]

Caption: Proposed intrinsic apoptosis pathway.

References

Application Notes: Maslinic Acid as an Antiproliferative Agent in the HT-29 Cell Line

For Research Use Only.

Introduction

Maslinic acid (MA), a natural pentacyclic triterpene found in olives, has demonstrated significant antiproliferative and pro-apoptotic effects on the human colon adenocarcinoma cell line, HT-29. These application notes provide a detailed overview of the use of maslinic acid, herein referred to as Antiproliferative agent-29, for studying its anticancer effects on the HT-29 cell line. The protocols outlined below cover cell culture, assessment of cell viability, analysis of apoptosis, and investigation of the underlying signaling pathways.

Mechanism of Action

Antiproliferative agent-29 induces apoptosis in HT-29 cells primarily through the intrinsic mitochondrial pathway.[1][2][3] The proposed mechanism involves the activation of c-Jun NH2-terminal kinase (JNK), which in turn induces the tumor suppressor protein p53.[1][3] This leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome-c from the mitochondria.[1][3] Subsequently, a cascade of caspases, including caspase-9 and the executioner caspases -3 and -7, is activated, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3] Furthermore, maslinic acid has been shown to generate reactive oxygen species (ROS) in the mitochondria, which can act as a pro-apoptotic signal.[4][5]

Data Presentation

Table 1: Antiproliferative Activity of Antiproliferative agent-29 on HT-29 Cells

| Parameter | Value | Reference |

| EC50 (72h) | 101.2 ± 7.8 µM | [4][5] |

Table 2: Effect of Antiproliferative agent-29 on Apoptosis Induction in HT-29 Cells

| Treatment | Caspase-3-like Activity (Fold increase over control) | Apoptotic Cells (%) (Hoechst 33342 staining) | Nuclear Fragmentation (%) | Reference |

| 10 µM MA | 3.0 | - | - | [5] |

| 25 µM MA | 3.5 | - | - | [5] |

| 50 µM MA | 5.0 | - | - | [5] |

| 150 µM MA (8h) | - | 14.8 ± 0.7 | 9.7 ± 0.9 | [4][6] |

| 150 µM MA (24h) | - | 49.4 ± 2.9 | 30.8 ± 2.9 | [4][6] |

Table 3: Effect of Antiproliferative agent-29 on HT-29 Cell Cycle Distribution

| Treatment (72h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | - | - | - | |

| IC50 MA | Increase of 12.5 ± 5.1 | Decrease of 9.4 ± 4.4 | Decrease of 3.7 ± 1.1 | [7] |

| IC80 MA | Increase of 21.4 ± 6.0 | Decrease of 17.7 ± 5.4 | Decrease of 3.3 ± 1.4 | [7] |

Experimental Protocols

Protocol 1: HT-29 Cell Culture and Maintenance

-

Cell Line: HT-29 human colon adenocarcinoma cells.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: Subculture cells every 2-3 days when they reach 70-80% confluency. Wash with Phosphate-Buffered Saline (PBS) and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at a split ratio of 1:3 to 1:6.

Protocol 2: Preparation of Antiproliferative agent-29 (Maslinic Acid)

-

Stock Solution: Prepare a stock solution of Maslinic Acid in dimethyl sulfoxide (B87167) (DMSO).

-

Working Solutions: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (e.g., <0.5%).

Protocol 3: Cell Viability Assay (MTT Assay)

-

Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.[4]

-

Treatment: Replace the medium with fresh medium containing various concentrations of Antiproliferative agent-29 or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the EC50 value using appropriate software.

Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Seeding and Treatment: Seed HT-29 cells in 6-well plates and treat with Antiproliferative agent-29 for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

-

Seeding and Treatment: Culture HT-29 cells in 6-well plates and treat with Antiproliferative agent-29.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[9]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: Experimental workflow for assessing the effects of Antiproliferative agent-29 on HT-29 cells.

Caption: Signaling pathway of maslinic acid-induced apoptosis in HT-29 cells.

References

- 1. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]

- 3. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative and apoptosis-inducing effects of maslinic and oleanolic acids, two pentacyclic triterpenes from olives, on HT-29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. Antiproliferative and apoptosis-inducing effects of maslinic and oleanolic acids, two pentacyclic triterpenes from olives, on HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Antiproliferative Agent-29

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antiproliferative agent-29 is a triterpenoid (B12794562) compound isolated from the seeds of Peganum harmala L.[1]. It has demonstrated potent antiproliferative activity in various cancer cell lines, making it a compound of interest for cancer research and drug development[1]. These application notes provide detailed protocols for utilizing Antiproliferative agent-29 in cell culture experiments, including recommended dosages, and methodologies for assessing its effects on cell proliferation.

Mechanism of Action

Antiproliferative agent-29 is hypothesized to exert its effects through the inhibition of the RAS/RAF/MEK/ERK signaling cascade, a critical pathway that is often hyperactivated in human cancers[2]. By targeting key components of this pathway, specifically MEK1, Antiproliferative agent-29 can effectively block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis. The RAS/RAF/MEK/ERK pathway is a primary target for cancer therapeutics due to its central role in promoting tumor cell growth and survival[2][3].

Data Presentation

The antiproliferative activity of Antiproliferative agent-29 was assessed across a panel of human cancer cell lines using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Carcinoma | 5.8 |

| A549 | Lung Carcinoma | 12.3 |

| MCF-7 | Breast Adenocarcinoma | 8.1 |

| HCT116 | Colon Carcinoma | 6.5 |

| SK-MEL-28 | Malignant Melanoma | 3.2 |

Table 1: IC50 values of Antiproliferative agent-29 in various cancer cell lines.

Experimental Protocols

The following protocols provide a detailed methodology for determining the antiproliferative effects of Antiproliferative agent-29 using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[4][5].

Protocol 1: Cell Culture and Seeding

-

Cell Culture: Culture cells in appropriate medium (e.g., Eagle's Minimum Essential Medium for HT-29 cells) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding:

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium[6].

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Protocol 2: Preparation and Treatment with Antiproliferative agent-29

-

Stock Solution: Prepare a 10 mM stock solution of Antiproliferative agent-29 in dimethyl sulfoxide (B87167) (DMSO).

-

Working Solutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Treatment:

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared working solutions of Antiproliferative agent-29 (or vehicle control) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Protocol 3: MTT Cell Proliferation Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells[4].

-

MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Incubation with MTT: